molecular formula C22H20BrFN2O3S B7704460 N-(4-bromo-2-fluorophenyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide

N-(4-bromo-2-fluorophenyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide

Cat. No.: B7704460
M. Wt: 491.4 g/mol
InChI Key: FBQUJQZNLWEACY-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide is a complex organic compound that features a combination of bromine, fluorine, and sulfonamide groups

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrFN2O3S/c1-15-2-8-18(9-3-15)26-30(28,29)19-10-4-16(5-11-19)6-13-22(27)25-21-12-7-17(23)14-20(21)24/h2-5,7-12,14,26H,6,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQUJQZNLWEACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide typically involves multi-step organic reactions. One common route includes the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at specific positions.

    Amidation: The brominated and fluorinated phenyl compound is then reacted with a suitable amine to form the amide bond.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(4-fluorophenyl)benzamide
  • 4-Bromo-2-fluorobenzamide
  • N-(4-(benzyloxy)phenyl)-2-bromobenzamide
  • N-[4-[(4-bromo-2-fluorophenyl)methoxy]phenyl]-4-fluorobenzamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide is unique due to the presence of both bromine and fluorine atoms, as well as the sulfonamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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